TL13-22 - 2229036-65-9

TL13-22

Catalog Number: EVT-2991766
CAS Number: 2229036-65-9
Molecular Formula: C45H55ClN10O9S
Molecular Weight: 947.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TL13-22 originates from a series of chemical modifications aimed at enhancing the efficacy and selectivity of existing compounds. It falls under the category of small molecule inhibitors, which are designed to interfere with specific protein functions involved in disease mechanisms. The classification of TL13-22 can be further refined based on its target proteins and the biological pathways it influences.

Synthesis Analysis

Methods and Technical Details

The synthesis of TL13-22 involves several key steps, typically starting from readily available precursors. The methods employed may include:

  1. Chemical Reactions: Utilizing standard organic synthesis techniques such as nucleophilic substitutions, coupling reactions, and cyclization processes to construct the core structure of TL13-22.
  2. Purification Techniques: After synthesis, purification methods like column chromatography or recrystallization are employed to isolate the desired compound from by-products.
  3. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

These steps are critical for ensuring that TL13-22 meets the required specifications for further biological testing.

Molecular Structure Analysis

Structure and Data

The molecular structure of TL13-22 can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule defines its properties and interactions with biological targets.

Key structural features include:

  • Functional Groups: The presence of specific functional groups that enhance binding affinity to target proteins.
  • Chirality: If applicable, the stereochemistry of TL13-22 may play a significant role in its pharmacological effects.

Detailed structural data can be obtained through X-ray crystallography or computational modeling, providing insights into how TL13-22 interacts with its targets at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

TL13-22 undergoes various chemical reactions that are essential for its activity. These reactions may include:

  1. Binding Interactions: The compound may form reversible or irreversible bonds with target proteins, leading to inhibition or modulation of their activity.
  2. Metabolic Pathways: Understanding how TL13-22 is metabolized in biological systems is crucial for predicting its pharmacokinetics and potential side effects.

Technical details regarding these reactions can be elucidated through kinetic studies and binding assays, which help determine the efficacy and selectivity of TL13-22 against its targets.

Mechanism of Action

Process and Data

The mechanism of action for TL13-22 involves its interaction with specific proteins or enzymes within cellular pathways. This interaction can lead to:

  • Inhibition of Enzyme Activity: By binding to active sites or allosteric sites on target proteins, TL13-22 can inhibit their function, thereby altering downstream signaling pathways.
  • Modulation of Cellular Responses: The compound may influence cellular processes such as apoptosis, proliferation, or differentiation based on its target interactions.

Data supporting these mechanisms can be derived from biochemical assays, cellular models, and in vivo studies that demonstrate the effects of TL13-22 on disease-related pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of TL13-22 include:

  • Molecular Weight: A critical parameter that affects solubility and distribution in biological systems.
  • Solubility: Solubility profiles in various solvents can influence formulation strategies for drug delivery.

Chemical properties may encompass:

  • Stability: Thermal and chemical stability under physiological conditions is vital for ensuring efficacy during storage and administration.
  • pH Sensitivity: Understanding how pH affects the compound's stability and solubility can inform optimal formulation conditions.

Relevant data can be gathered from laboratory tests designed to assess these properties under controlled conditions.

Applications

Scientific Uses

TL13-22 has potential applications in several scientific domains:

  1. Pharmaceutical Research: As a candidate for drug development targeting specific diseases such as cancer or autoimmune disorders.
  2. Biochemical Studies: Used as a tool compound to elucidate biological pathways by selectively inhibiting target proteins.
  3. Therapeutic Development: Investigated for use in combination therapies to enhance treatment efficacy while minimizing side effects.

Ongoing research continues to explore these applications, aiming to translate findings from preclinical studies into clinical settings for improved patient outcomes.

Introduction to TL13-22 in Targeted Protein Degradation Research

TL13-22 (CAS 2229036-65-9) is a specialized small molecule with dual significance in chemical biology: It functions as a potent inhibitor of anaplastic lymphoma kinase (ALK) (IC50 = 0.54 nM) while serving as an indispensable negative control in proteolysis-targeting chimera (PROTAC) studies targeting ALK. Its primary role is to experimentally distinguish between protein degradation-specific effects and mere kinase inhibition in ALK-driven pathologies [1] [5] [9]. Structurally, TL13-22 (C45H55ClN10O9S, MW 947.5 Da) shares an identical ALK-binding pharmacophore with the degrader TL13-12 but lacks functional E3 ligase engagement capacity [4] [9]. This design enables researchers to isolate the mechanistic contributions of proteasomal degradation in ALK signaling ablation.

TL13-22 as a Paradigmatic Negative Control in PROTAC Development

PROTAC molecules are heterobifunctional compounds comprising three elements:

  • A target protein-binding ligand
  • An E3 ubiquitin ligase-recruiting ligand
  • A chemical linker facilitating ternary complex formation [2] [6]

TL13-22 exemplifies a critical control strategy by retaining the ALK-binding moiety (derived from ceritinib analogs) while incorporating a non-productive E3 ligase binder. Despite high-affinity ALK inhibition (IC50 0.54 nM), it fails to recruit E3 ligases such as Von Hippel-Lindau (VHL) or cereblon (CRBN), thus preventing ubiquitination and proteasomal degradation of ALK [1] [5]. This functional dichotomy is validated through multiple experimental metrics:

Table 1: Functional Comparison of TL13-22 vs. Degraders

ParameterTL13-22TL13-12 (Degrader)
ALK inhibition (IC50)0.54 nMComparable affinity
ALK degradation (DC50)No degradation10 nM (SU-DHL-1 cells)
Ternary complex formationAbsentConfirmed (VHL recruitment)
Downstream signalingTransient suppressionSustained ablation

Table 2: Key Negative Controls in PROTAC Research

CompoundTargetControl ForKey Validation Role
TL13-22ALKTL13-12Confirms degradation-specific phenotypes
dBET1-NegBRD4dBET1Rules out inhibition-only effects
PROTAC ERRα NegERRαPROTAC ERRαValidates E3 ligase dependency

In cellular models (e.g., SU-DHL-1 anaplastic large cell lymphoma lines), TL13-22 suppresses ALK phosphorylation but fails to reduce total ALK protein levels—even at concentrations ≥1 µM [5] [9]. This contrasts sharply with PROTACs like TL13-12, which reduce ALK by >90% at 100 nM via VHL-mediated ubiquitination [7]. Consequently, TL13-22 enables three critical validations:

  • Confirms that observed phenotypes require degradation, not inhibition
  • Excludes off-target effects from the ALK-binding moiety alone
  • Validates E3 ligase engagement as the mechanistic driver of efficacy [6] [10]

Historical Context: Emergence of TL13-22 in ALK-Targeted Degradation Studies

ALK fusion proteins (e.g., EML4-ALK in NSCLC) drive oncogenesis in 3–7% of lung adenocarcinomas [3] [7]. First-generation ALK inhibitors (crizotinib, ceritinib) show clinical efficacy but face resistance via kinase-domain mutations (e.g., L1196M, G1202R) and compensatory signaling [3] [7]. PROTAC degraders emerged as a strategy to:

  • Overcome resistance by eliminating the entire oncoprotein
  • Suppress non-catalytic scaffolding functions
  • Achieve sustained effects via catalytic degradation [6] [8]

TL13-22 was co-developed with TL13-12 in 2018 by the Gray/Crews labs as a mechanistic tool to validate ALK degraders [5] [7]. Its design leveraged ceritinib’s high ALK affinity while replacing TL13-12’s VHL-recruiting moiety (based on VH032) with a pharmacologically inert group. This preserved binding to ALK’s ATP pocket but disrupted E3 ligase interactions. TL13-22’s utility was immediately evident in resolving controversies in degradation studies:

  • In H3122 NSCLC cells, TL13-12 induced apoptosis and durable ALK loss, while TL13-22 only transiently inhibited kinase activity [7]
  • Resistance studies confirmed that TL13-22—unlike TL13-12—failed to degrade the crizotinib-resistant ALKL1196M mutant [5] [7]

These findings positioned TL13-22 as the benchmark control for subsequent ALK degraders, including CRBN-based SIAIS117 and brigatinib-derived PROTACs [7] [10].

Role in Validating Degradation-Specific vs. Inhibition-Dependent Phenotypes

TL13-22’s most significant contribution lies in experimentally isolating phenotypes arising from complete protein removal versus enzymatic inhibition. Key validations include:

A. Sustained Pathway Suppression

  • In ALK-addicted KARPAS-299 cells, TL13-12 (degrader) abolished STAT3 and ERK phosphorylation for >72 hours post-washout
  • TL13-22 (inhibitor control) only suppressed signaling for 6–8 hours before pathway reactivation occurred [5] [9]

B. Overcoming Resistance from Protein Overexpression

  • Amplification of the ALK locus confers resistance to inhibitors like ceritinib
  • TL13-12 degraded ALK even in gene-amplified models, while TL13-22 showed reduced efficacy at matched concentrations [7]

C. Ablation of Non-Catalytic Functions

ALK fusion proteins scaffold oncogenic complexes (e.g., with GRB2/SHC). TL13-22 disrupts kinase-dependent interactions but preserves scaffolding. In contrast, TL13-12’s degradation:

  • Disassembled ALK-signaling complexes
  • Prevented compensatory RAS/MAPK activation
  • Synergized with MEK inhibitors [6] [10]

Table 3: Phenotypic Comparisons in ALK+ Models

Cellular ResponseTL13-22 (Inhibitor Control)TL13-12 (Degrader)
ALK protein levelsUnchanged>90% reduction
Kinase inhibition duration6–8 hours>72 hours
Apoptosis inductionModest (EC50 >1 µM)Potent (EC50 50 nM)
Scaffold-dependent signalingPreservedAbolished

These studies underscore that TL13-22 is not merely a "failed degrader" but a precision tool to attribute cellular outcomes to degradation-specific mechanisms [5] [9]. Its use extends beyond ALK studies, informing PROTAC development for kinases like EGFR, BTK, and FLT3 where resistance stems from non-catalytic adaptations [6] [10].

Properties

CAS Number

2229036-65-9

Product Name

TL13-22

IUPAC Name

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide

Molecular Formula

C45H55ClN10O9S

Molecular Weight

947.51

InChI

InChI=1S/C45H55ClN10O9S/c1-29(2)66(61,62)38-12-5-4-9-34(38)51-41-32(46)27-50-45(53-41)52-33-14-13-30(26-37(33)63-3)55-19-17-54(18-20-55)21-23-65-25-24-64-22-16-47-39(57)28-49-35-10-6-8-31-40(35)44(60)56(43(31)59)36-11-7-15-48-42(36)58/h4-6,8-10,12-14,26-27,29,36,49H,7,11,15-25,28H2,1-3H3,(H,47,57)(H,48,58)(H2,50,51,52,53)

InChI Key

JVBGYTWMZKXATO-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.